Diallylnitrosamine

Description

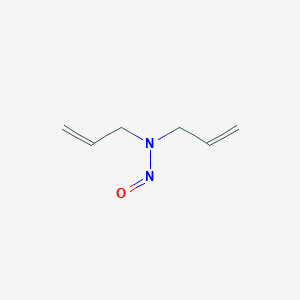

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(prop-2-enyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-5-8(7-9)6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYFJBRXMFVEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020395 | |

| Record name | Diallylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.1 [mmHg] | |

| Record name | Diallylnitrosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16338-97-9 | |

| Record name | N-Nitroso-N-2-propen-1-yl-2-propen-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16338-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diallylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallylnitrosamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ22XCT9RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Significance of Diallylnitrosamine Research

Evolution of Nitrosamine (B1359907) Carcinogenesis Research

The investigation into N-nitroso compounds began in earnest following observations of liver damage in industrial workers exposed to dimethylnitrosamine in 1937. cabidigitallibrary.org Subsequent animal studies by Magee and Barnes in the 1950s definitively established the carcinogenic properties of these compounds. cabidigitallibrary.orgscienceasia.org This discovery spurred decades of research into the biological mechanisms of a vast array of N-nitroso compounds. It was found that most nitrosamines require metabolic activation, typically by cytochrome P450 enzymes, to become carcinogenic. scienceasia.orgfrontiersin.org This process, often involving α-hydroxylation, creates reactive intermediates that can alkylate DNA, leading to genetic mutations and the initiation of cancer. cabidigitallibrary.orgscienceasia.orgontosight.ai

Over 300 different nitrosamines have since been tested, with the vast majority demonstrating carcinogenicity in a wide range of animal species. oup.comijbc.ir A striking feature of nitrosamine-induced carcinogenesis is its organ and species specificity; the structure of a particular nitrosamine often dictates which organ will be targeted. scienceasia.orgoregonstate.edu Research has expanded to identify nitrosamines in various environmental sources, including preserved foods, tobacco smoke, and as disinfection by-products in drinking water, leading to concerns about human exposure and potential health risks. cabidigitallibrary.orgijbc.iroup.com The classification of several nitrosamines as probable human carcinogens (Group 2A) or possible human carcinogens (Group 2B) by the International Agency for Research on Cancer (IARC) underscores their public health significance. ijbc.iroup.com

Diallylnitrosamine as a Model Compound in Chemical Carcinogenesis Studies

Within the broad field of nitrosamine research, this compound (DAN) emerged as a particularly valuable model compound due to its unusual and species-specific carcinogenic profile. Early studies revealed that, unlike many of its counterparts, DAN did not appear to induce tumors in certain rat strains, such as the BD IX rat. oup.comoup.comnih.gov This was a significant finding, as it provided a clear exception to the general carcinogenicity observed with other nitrosamines.

In stark contrast to the results in rats, research demonstrated that this compound is a potent carcinogen in Syrian golden hamsters. oup.comnih.gov Administration of DAN to hamsters resulted in a high incidence of tumors, primarily located in the respiratory tract, including the nasal cavity, larynx, and trachea. oup.comoup.comnih.gov This pronounced difference in susceptibility between rats and hamsters made this compound an ideal tool for investigating the underlying mechanisms that govern species specificity in chemical carcinogenesis.

Studies comparing the metabolism of DAN in these two species have provided critical insights. For instance, the activity of the microsomal fraction of the liver in metabolizing DAN was found to be approximately ten times higher in hamsters than in rats. oup.comnih.gov Furthermore, the route of administration was shown to influence tumor location in hamsters; intragastric administration led to a higher incidence of liver tumors compared to subcutaneous injection, suggesting a "first-pass effect" where the liver partially metabolizes the compound before it reaches other tissues. oup.comnih.gov The failure of DAN to induce tumors in rats, coupled with its potent effect in hamsters, has allowed researchers to explore the critical roles of metabolic activation, detoxification pathways, and organ-specific factors in the carcinogenic process. oup.comnih.gov

Research Findings on this compound

Comparative Carcinogenicity of this compound in Hamsters and Rats

Studies have highlighted a significant difference in the carcinogenic effects of this compound between Syrian hamsters and rats. While hamsters are highly susceptible, developing respiratory tumors, BD IX rats have been reported to be refractory to its carcinogenic effects. oup.com

| Animal Model | Administration Route | Key Findings | Tumor Sites | Citation |

| Syrian Golden Hamster | Subcutaneous | Potent carcinogen, dose-dependent effect. | Nasal cavity, Larynx, Trachea (adenocarcinomas, papillary polyps) | oup.com, nih.gov |

| Syrian Golden Hamster | Intragastric | Induced tumors, primarily of the respiratory tract. Higher incidence of hepatic tumors compared to subcutaneous route. | Respiratory tract (nasal cavity), Liver (cholangiomas) | oup.com, nih.gov |

| BD IX Rat | Not specified in source | Failed to induce tumors in studies cited. | None reported | oup.com |

Metabolic Differences in this compound Processing

Comparative metabolic studies have been conducted to understand the species-specific carcinogenicity of this compound. These studies reveal significant differences in how hamsters and rats process the compound.

| Species | Finding | Details | Citation |

| Syrian Hamster | Liver Microsomal Activity | The activity of the liver's microsomal fraction for metabolizing DAN to allyl alcohol was about 10 times higher than in rats. | oup.com, nih.gov |

| Syrian Hamster | In Vivo Excretion | Exhaled a smaller proportion of orally administered DAN (2-4%) compared to rats. | oup.com, nih.gov |

| BD IX and Wistar Rats | In Vivo Excretion | Exhaled a greater proportion of orally administered DAN (12-19%) compared to hamsters. | oup.com, nih.gov |

| Syrian Hamster | Mutagenesis Assay | Hamster liver microsomes were twice as active as those from BD IX rats in bacterial mutagenesis assays. | oup.com, nih.gov |

Synthetic Pathways and Environmental Formation of Diallylnitrosamine

Laboratory Synthesis Methodologies

The primary method for the laboratory synthesis of diallylnitrosamine is the nitrosation of its precursor, diallylamine (B93489). This reaction involves introducing a nitroso group (N=O) to the amine nitrogen.

Specific documented syntheses provide insight into the practical application of this method. In one procedure, N,N-Diallylnitrosamine was prepared and characterized, yielding a brown oil. rsc.org Another synthesis, developed to confirm the identity of a nitrosamine (B1359907) formed from the polyamine spermidine (B129725), involved reacting the corresponding amine precursor with sodium nitrite (B80452). oregonstate.edu While the direct precursor to this compound is diallylamine, related nitrosamines can be synthesized from other amines; for example, γ-butenyl(β-propenyl)nitrosamine was synthesized from γ-butenyl(β-propenyl)amine and sodium nitrite to confirm its structure. oregonstate.edu

Table 1: Laboratory Synthesis Approaches for Nitrosamines

| Product | Precursor Amine | Reagent | Reference |

|---|---|---|---|

| This compound | Diallylamine | Nitrosating Agent | |

| N,N-Diallylnitrosamine | Not specified in detail | Not specified in detail | rsc.org |

Environmental and Incidental Formation Pathways

The formation of this compound is not restricted to a laboratory and can occur in various environments where its precursors are present under suitable conditions.

This compound is formed by the chemical interaction of the secondary amine, diallylamine, with a nitrosating agent. These agents are typically derived from sodium nitrite or various nitrogen oxides (NOx). oregonstate.eduepa.gov The reaction involves the amine's nitrogen atom attacking the nitrosyl cation (NO+), which is formed from nitrous acid (HNO₂) in acidic conditions. Nitrous acid itself is generated from nitrite salts in the presence of acid. Therefore, the presence of diallylamine and a source of nitrite or nitrogen oxides in the same environment creates the potential for the incidental formation of this compound. oregonstate.eduepa.gov Polyamines, such as spermidine, can also serve as precursors to form related nitrosamine compounds. oregonstate.edu

The rate and yield of nitrosamine formation are significantly influenced by several environmental and chemical factors.

pH: The acidity of the medium is a critical factor. The nitrosation of amines typically occurs most readily in acidic conditions, which facilitate the formation of the active nitrosating agent, nitrous acid. For nitrosamines formed from the precursor spermidine, maximum accumulation was observed in a pH range of 3.0 to 4.0. oregonstate.edu

Temperature and Time: The duration of the reaction and the temperature can also affect the yield of nitrosamines. oregonstate.edu

Presence of Other Chemicals: The presence of chloride ions has been observed to influence the types of nitrosamines formed from polyamine precursors. oregonstate.edu In atmospheric conditions, the formation of nitrosamines is dependent on the concentrations of the precursor amine, nitrous acid vapor, nitrogen monoxide (NO), and nitrogen dioxide (NO₂). epa.gov

Table 2: Conditions Affecting Nitrosamine Formation

| Factor | Influence | Context | Reference |

|---|---|---|---|

| pH | Optimal formation between pH 3.0 and 4.0 | Nitrosation of spermidine | oregonstate.edu |

| Precursors | Required for formation | Atmospheric and aqueous environments | epa.gov |

| Temperature | Affects reaction yield | General nitrosation reactions | oregonstate.edu |

| Reaction Time | Affects reaction yield | General nitrosation reactions | oregonstate.edu |

| Sodium Chloride | Can influence the specific products formed | Nitrosation of spermidine | oregonstate.edu |

Metabolic Biotransformation and Pharmacokinetics of Diallylnitrosamine

In Vivo Metabolic Pathways

The in vivo biotransformation of diallylnitrosamine involves several metabolic pathways, with the liver playing a crucial role in its processing. nih.gov A key metabolic process is α-hydroxylation, which leads to the formation of allyl alcohol. This pathway is considered a critical step in the metabolic activation of N-nitrosamines. Following oral administration, a portion of the compound is metabolized on its first pass through the liver. The extent of this hepatic metabolism versus other routes of elimination, such as exhalation, varies significantly depending on the species. nih.gov

Significant differences in the metabolism of this compound have been observed between Syrian hamsters and rats. nih.gov In rats, a much larger fraction of an orally administered dose is expired unmetabolized compared to hamsters. Conversely, hamsters exhibit a substantially higher capacity for hepatic metabolism. nih.gov The activity of the liver's microsomal fraction in converting this compound to allyl alcohol is approximately tenfold higher in hamsters than in rats. nih.gov However, no significant species-related differences were found in the metabolic activity of the cytosolic fraction of the liver. nih.gov Studies have also shown that pretreatment with enzyme inducers like phenobarbital (B1680315) significantly increases microsomal enzyme activities in rats but does not have a similar effect in hamsters. nih.gov

Table 1: Species-Specific Comparison of this compound Metabolism

| Parameter | Syrian Hamsters | Wistar & BD IX Rats |

|---|---|---|

| Exhaled this compound (% of oral dose) | 2-4% | 12-19% |

| Hepatic Microsomal Activity (Metabolism to Allyl Alcohol) | ~10x higher than rats | Lower |

| Hepatic Cytosolic Activity | No significant difference | No significant difference |

Data sourced from references nih.gov

The liver is a primary organ for this compound metabolism. nih.gov Intragastric administration in hamsters resulted in a higher incidence of liver tumors compared to subcutaneous administration, which suggests that a significant portion of the compound is metabolized in the liver after oral intake. nih.gov Besides the liver, the nasal cavity has been identified as a key target site for this compound's effects, particularly in hamsters, where it induces tumors of the respiratory tract. nih.gov The nasal cavity mucosa possesses the second-highest metabolic activity in the body after the liver, indicating its potential role in the local metabolic activation of the compound. nih.gov

The excretion of this compound and its byproducts occurs through multiple routes, with notable differences between species. A substantial amount of the unmetabolized compound is eliminated through respiration, a pathway that is four to five times more prominent in rats (12-19% of the dose) than in Syrian hamsters (2-4%). Urinary excretion of intact this compound is minimal in both species, though slightly higher in rats than in hamsters. The kidneys are the main organs for excreting water-soluble substances, and hepatic metabolism often increases the polarity and water solubility of compounds to facilitate their renal excretion. msdmanuals.com

Table 2: Excretion of Orally Administered this compound

| Excretion Route | Syrian Hamsters | Wistar & BD IX Rats |

|---|---|---|

| Expired Air | 2-4% | 12-19% |

| Urine (Intact DAN) | Very low | Low, but greater than hamsters |

Data sourced from reference

Organ-Specific Metabolic Profiles

In Vitro Metabolic Studies

In vitro studies using subcellular fractions from various tissues have been instrumental in elucidating the enzymatic processes involved in this compound metabolism. nih.govadmescope.com These studies typically use enzyme sources such as liver microsomes, S9 fractions, and hepatocytes to investigate metabolic pathways and identify the enzymes responsible for biotransformation. admescope.com For this compound, in vitro assays have focused on measuring the production of metabolites like allyl alcohol from the parent compound using different liver fractions.

Microsomal enzyme systems, particularly those in the liver, are central to the metabolism of this compound. nih.gov In vitro experiments have demonstrated that the microsomal fraction of the liver is highly active in metabolizing this compound. nih.gov There is a pronounced species difference in this activity; the microsomal metabolic activity in untreated hamsters is 3 to 15 times higher than in any liver fraction from two different rat strains. Specifically, the hamster liver microsomes are about 10 times more efficient at producing allyl alcohol from this compound than rat liver microsomes. nih.gov These microsomal enzymes are key components of Phase I metabolism. libretexts.org

Table 3: In Vitro Production of Allyl Alcohol from this compound by Liver Fractions

| Species | Liver Fraction | Relative Metabolic Activity |

|---|---|---|

| Syrian Hamster | Microsomal | 3-15x higher than rats |

| Wistar & BD IX Rats | Microsomal | Lower |

| Syrian Hamster | Cytosolic (S-10) | Generally lower than microsomal |

| Wistar & BD IX Rats | Cytosolic (S-10) | Generally larger than microsomal |

Data sourced from reference

The Cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases, are the primary drivers of Phase I metabolic reactions and are highly concentrated in liver microsomes. nih.govmdpi.comuomus.edu.iq These enzymes are responsible for oxidizing a vast array of xenobiotics, including nitrosamines. wikipedia.orgmdpi.com The metabolism of this compound proceeds via pathways such as α-carbon hydroxylation and oxidative N-dealkylation, which are characteristic reactions catalyzed by CYP enzymes. uomus.edu.iq The catalytic cycle of CYP enzymes involves the binding of the substrate and molecular oxygen, followed by a series of electron transfers to introduce an oxygen atom into the substrate, thereby increasing its hydrophilicity and facilitating its excretion. nih.govwikipedia.org The significant metabolic activity observed in liver microsomes in vitro strongly points to the central role of the Cytochrome P450 system in the biotransformation of this compound. nih.gov

Microsomal Enzyme Systems in this compound Metabolism

Influence of Enzyme Modulators on Microsomal Activity

The metabolic activation of this compound (DAN) is significantly influenced by enzyme modulators, with effects varying notably across different species. In Syrian golden hamsters, pretreatment with enzyme inducers such as phenobarbital (PB) or pregnenolone-16α-carbonitrile (PCN) did not result in a discernible influence on liver microsomal enzyme activities. nih.gov This suggests that the baseline microsomal metabolism of DAN in hamsters is high and not readily inducible by these common agents.

In stark contrast, the same enzyme modulators have a profound effect on rat liver microsomes. Pretreatment with phenobarbital led to an approximately tenfold increase in the metabolic activity of microsomal enzymes in both Wistar and BD IX rat strains. nih.gov Similarly, pregnenolone-16α-carbonitrile was shown to increase enzyme activities in Wistar rats. nih.gov These findings highlight a significant species-specific difference in the regulation of enzymes responsible for DAN metabolism. Further studies using bacterial mutagenesis assays have indicated that liver microsomes from untreated hamsters are about twice as active in producing mutagens from DAN compared to those from BD IX rats, a species known to be relatively resistant to DAN's carcinogenic effects. nih.gov

Table 1: Effect of Enzyme Modulators on Liver Microsomal Metabolism of this compound

| Species | Enzyme Modulator | Effect on Microsomal Activity | Reference |

|---|---|---|---|

| Syrian Golden Hamster | Phenobarbital (PB) | No significant influence | nih.gov |

| Syrian Golden Hamster | Pregnenolone-16α-carbonitrile (PCN) | No significant influence | nih.gov |

| Wistar Rat | Phenobarbital (PB) | ~10-fold increase | nih.gov |

| BD IX Rat | Phenobarbital (PB) | ~10-fold increase | nih.gov |

| Wistar Rat | Pregnenolone-16α-carbonitrile (PCN) | Increase in activity | nih.gov |

Cytosolic Enzyme Activities in this compound Biotransformation

The biotransformation of this compound is not confined to the microsomal fraction of the cell; cytosolic enzymes also play a crucial role. Research indicates that a significant quantity of allyl alcohol is generated from DAN through the action of enzymes located in the cytosol (S-10 fraction). This metabolic pathway, involving α-hydroxylation, is considered a key activation step for N-nitrosamines.

In comparative studies between species, it was observed that in rats, the metabolic activity of the cytosolic fraction is generally greater than that of the microsomal fraction for the production of allyl alcohol. However, when comparing untreated hamsters and rats, no significant differences in cytosolic enzyme activity were found. nih.gov

The influence of enzyme modulators extends to cytosolic activities, again with species-specific responses. In hamsters, pretreatment with phenobarbital or pregnenolone-16α-carbonitrile did not alter cytosolic enzyme activity. nih.gov Conversely, in both Wistar and BD IX rat strains, the activity of cytosolic enzymes involved in DAN metabolism was significantly increased following pretreatment with these inducers.

Identification of Specific Metabolic Products (e.g., Allyl Alcohol)

The primary metabolic pathway for this compound activation is α-hydroxylation, which results in the formation of an unstable intermediate that subsequently decomposes to yield specific metabolic products. The principal metabolite identified from this pathway is allyl alcohol. nih.gov The production of allyl alcohol from DAN has been demonstrated in vitro using various liver fractions.

There are substantial species-dependent differences in the rate of allyl alcohol formation. The microsomal fraction of the hamster liver demonstrates an activity approximately 10 times higher in metabolizing DAN to allyl alcohol compared to the equivalent fraction from rats. nih.gov This high metabolic capacity in hamster liver microsomes may account for the lower amount of unmetabolized DAN exhaled by this species compared to rats.

The identification and quantification of allyl alcohol as a metabolite have been rigorously confirmed through analytical techniques. Following incubation, the metabolite was distilled from the aqueous mixture and analyzed by gas-liquid chromatography. The identity of the allyl alcohol peak was confirmed by comparing its retention time with that of an authentic standard and further verified by mass spectrometric analysis. Subsequent metabolism of the generated allyl alcohol can occur, with studies indicating that it can be further oxidized by the enzyme alcohol dehydrogenase to form acrolein. nih.gov

Table 2: Comparative Production of Allyl Alcohol from this compound in Liver Fractions

| Species | Liver Fraction | Relative Metabolic Activity (Production of Allyl Alcohol) | Reference |

|---|---|---|---|

| Syrian Golden Hamster | Microsomal | High (~10x higher than rat microsomes) | nih.gov |

| Rat (Wistar and BD IX) | Microsomal | Low | |

| Syrian Golden Hamster | Cytosolic (S-10) | Significant activity | |

| Rat (Wistar and BD IX) | Cytosolic (S-10) | Significant activity (Generally larger than microsomal activity in rats) |

Compound Index

Molecular Mechanisms of Diallylnitrosamine Induced Genotoxicity and Carcinogenesis

Bioactivation Processes of Diallylnitrosamine

The carcinogenic activity of this compound is not inherent to the molecule itself but is a consequence of its metabolic conversion into reactive electrophilic species. This bioactivation is a critical initiating step in the cascade of events leading to genotoxicity and tumorigenesis.

Formation of Reactive Electrophilic Metabolites

The bioactivation of this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes catalyze the oxidation of NDAL, transforming it into unstable intermediates. The primary reactive electrophilic metabolite is believed to be an allylating agent, which is capable of covalently binding to nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins. This process of forming highly reactive, electron-deficient species is a hallmark of the metabolic activation of many chemical carcinogens. The resulting electrophiles can then engage in reactions that alter the structure and function of critical cellular components.

α-Hydroxylation and Subsequent Decomposition

A key pathway in the bioactivation of this compound involves the enzymatic hydroxylation at the α-carbon position of the allyl groups. This α-hydroxylation reaction, catalyzed by cytochrome P450 enzymes, results in the formation of an unstable α-hydroxy-diallylnitrosamine intermediate. This intermediate undergoes spontaneous decomposition, leading to the generation of a highly reactive allylating species, likely an allyldiazonium ion or an allyl cation. This decomposition process is a critical step, as it liberates the ultimate carcinogenic electrophile that can then interact with DNA. The formation of these reactive intermediates is a pivotal event in the initiation of this compound-induced carcinogenesis.

DNA Adduct Formation and Repair

Following metabolic activation, the reactive metabolites of this compound can covalently bind to DNA, forming DNA adducts. These adducts are critical lesions that can lead to mutations if not properly repaired, thereby initiating the process of carcinogenesis.

Characterization of this compound-Derived DNA Adducts

Research has identified several DNA adducts resulting from the interaction of this compound's reactive metabolites with DNA. The primary adducts formed are O6-allylguanine and 7-allylguanine. O6-allylguanine is considered a major pro-mutagenic lesion due to its potential to cause mispairing during DNA replication. The formation of these specific adducts provides a direct link between exposure to this compound and the induction of genetic damage. The characterization of these adducts has been crucial in understanding the molecular basis of NDAL's carcinogenicity.

Mechanisms of DNA Alkylation by this compound Metabolites

The formation of DNA adducts by this compound metabolites occurs through the process of DNA alkylation. Following α-hydroxylation and decomposition, the resulting electrophilic allylating species attacks nucleophilic centers in the DNA molecule. The exocyclic oxygen and nitrogen atoms of the DNA bases, such as the O6 and N7 positions of guanine (B1146940), are particularly susceptible to alkylation by these reactive intermediates. This covalent modification of the DNA structure disrupts its normal function and can lead to errors in DNA replication and transcription, ultimately resulting in mutations.

Quantitative Assessment of DNA Adduct Levels

The quantification of DNA adducts in target tissues is a key aspect of assessing the genotoxic potential of this compound. Studies have measured the levels of specific adducts, such as O6-allylguanine and 7-allylguanine, in various organs of experimental animals following exposure to NDAL. These quantitative analyses have shown a correlation between the levels of these adducts and the incidence of tumors in specific tissues. For instance, higher levels of O6-allylguanine have been detected in the respiratory tract, a primary target for this compound-induced carcinogenesis.

Table 1: Characterized DNA Adducts of this compound

| DNA Adduct | Site of Alkylation | Significance |

|---|---|---|

| O6-allylguanine | O6 position of Guanine | Highly pro-mutagenic, leads to G:C to A:T transition mutations. |

Table 2: Summary of Research Findings on this compound-Induced DNA Adducts

| Finding | Significance |

|---|---|

| Identification of O6-allylguanine and 7-allylguanine as major DNA adducts. | Confirms the DNA-damaging potential of this compound's metabolites. |

| Correlation between O6-allylguanine levels and tumor incidence in the respiratory tract. | Highlights the critical role of this specific adduct in the initiation of carcinogenesis. |

Mutagenesis Induced by this compound

Mutagenesis is the process by which the genetic information of an organism is altered, resulting in a mutation. wikipedia.org For chemical mutagens like this compound, this process is initiated by the formation of DNA adducts. These adducts can interfere with the fidelity of DNA replication.

The primary mechanism of mutagenesis for many alkylating agents involves the mispairing of adducted bases during DNA synthesis. For example, an alkylated guanine may incorrectly pair with thymine (B56734) instead of cytosine during replication. When the cell divides again, this mispairing leads to a permanent change in the DNA sequence—a point mutation (specifically, a G:C to A:T transition). The metabolic activation of this compound produces an unstable α-hydroxy derivative, which can further break down to form an alkylating agent that reacts with DNA bases, thus inducing these mutagenic events.

The frequency of mutations refers to the rate at which mutations appear in a population of cells or organisms following exposure to a mutagen. nih.gov The mutation spectrum describes the types and distribution of these mutations (e.g., specific base substitutions, insertions, deletions, or rearrangements). nih.govmit.edu

While this compound has been identified as a mutagen, specific quantitative data on its induced mutation frequencies in various gene systems are not extensively detailed in readily available literature. nih.gov Similarly, a comprehensive mutation spectrum, detailing the precise types of base changes (e.g., G:C → A:T transitions vs. G:C → T:A transversions) and their sequence context hotspots, has not been fully characterized for this specific compound. Such analyses are crucial for understanding the precise molecular fingerprint of damage left by a chemical agent.

Mechanisms of Mutagenic Activity

Molecular Carcinogenesis Research

Carcinogenesis is a multi-step process, and tumor initiation is the first, irreversible stage, involving a permanent genetic alteration in a single cell. nih.govmdpi.com This event confers a growth advantage, allowing the cell to undergo clonal expansion. nih.gov The formation of DNA adducts by carcinogens like this compound is a key molecular initiating event.

If these adducts are not repaired, they can lead to mutations during cell division. mdpi.com When these mutations occur in critical genes that regulate cell growth and survival, they can initiate the process of cancer. gorgoulis.gr Key gene targets include:

Proto-oncogenes: These genes normally promote cell growth. A mutation can convert a proto-oncogene into an oncogene, which is perpetually active and leads to uncontrolled cell proliferation. The Ras family of proto-oncogenes is a common target for N-nitrosamines.

Tumor Suppressor Genes: These genes normally restrain cell growth, repair DNA, or initiate apoptosis. Inactivation of both copies of a tumor suppressor gene (e.g., TP53) removes the brakes on cell proliferation and can allow cells with damaged DNA to survive and divide. gorgoulis.gr

The accumulation of these critical mutations in a single cell can transform it, setting the stage for tumor promotion and progression. mdpi.com

Genomic instability refers to a high frequency of mutations and other genetic alterations within the genome of a cell lineage. cancer.govfarabi.university It is a hallmark of many cancers and can manifest as point mutations, insertions, deletions, or larger-scale chromosomal aberrations. cancer.gov Chromosomal aberrations are abnormalities in the structure or number of chromosomes and can include deletions, duplications, inversions, and translocations. nih.gov

Carcinogen-induced DNA damage is a primary driver of genomic instability. cancer.gov Unrepaired or misrepaired DNA lesions, such as those caused by this compound, can lead to DNA strand breaks during replication. These breaks can, in turn, result in the large-scale chromosomal rearrangements seen in many cancer cells. This ongoing instability can accelerate the accumulation of further genetic defects, driving tumor progression and heterogeneity. While this compound is known to be genotoxic, specific studies detailing the precise types and frequencies of chromosomal aberrations it induces are not widely documented.

Role of this compound in Organ-Specific Carcinogenesis (e.g., Respiratory Tract, Liver)

This compound (DAN), a member of the nitrosamine (B1359907) family of chemical compounds, demonstrates marked organ-specific carcinogenic effects, which are highly dependent on the animal species and the route of administration. Research has primarily identified the respiratory tract and the liver as the principal target organs for DAN-induced tumorigenesis, with Syrian hamsters being a particularly susceptible species. oup.comnih.gov In contrast, studies have shown that BD IX rats are notably resistant to the carcinogenic effects of this compound. nih.govoup.com

The organotropism of this compound is intrinsically linked to its metabolic activation. The process involves the enzymatic conversion of the parent compound into reactive intermediates that can induce genotoxic damage. The tissue-specific expression and activity of metabolic enzymes, particularly cytochrome P450s, play a crucial role in determining where tumors will develop.

Respiratory Tract Carcinogenesis

This compound is a potent carcinogen for the respiratory system, especially in Syrian golden hamsters. oup.comnih.gov Both subcutaneous and intragastric administration of DAN have been shown to induce a high incidence of tumors throughout the respiratory tract. nih.govoup.com

Key Research Findings:

Target Sites: The primary sites for tumor development within the respiratory tract are the nasal cavity, larynx, and trachea. oup.comnih.govoup.com The epithelium of the nasal cavity, specifically the olfactory region, is a preferred target. oup.comoup.com

Tumor Types: The most common types of neoplasms observed are papillary polyps in the larynx and trachea and adenocarcinomas in the nasal cavity. oup.comoup.com In some cases, the nasal adenocarcinomas were observed to be invasive, penetrating the olfactory bulb and brain. oup.com

Species Specificity: While highly carcinogenic in Syrian hamsters, DAN did not induce tumors in BD IX rats in some studies, highlighting significant species-specific differences in susceptibility. nih.govoup.com

The route of administration influences the tumor incidence in the respiratory system. Studies comparing subcutaneous and intragastric administration in hamsters found that while both routes led to respiratory tumors, the incidence was lower following intragastric delivery. oup.comnih.gov This finding suggests that the liver metabolizes a portion of the compound after oral ingestion before it can reach the respiratory tract. nih.gov

Table 1: this compound-Induced Respiratory Tract Tumors in Syrian Hamsters An interactive data table summarizing research findings on tumor types and locations.

| Target Site | Predominant Tumor Type | Reference |

|---|---|---|

| Nasal Cavity | Adenocarcinoma | oup.com, oup.com |

| Larynx | Papillary Polyp | oup.com, oup.com |

| Trachea | Papillary Polyp | oup.com, oup.com |

| Lungs | Adenoma, Adenocarcinoma | oup.com, oup.com |

Liver Carcinogenesis

The liver is another significant target for this compound carcinogenesis, particularly following oral administration. The liver's role in the first-pass metabolism of xenobiotics is central to its susceptibility.

Key Research Findings:

Influence of Administration Route: The incidence of hepatic tumors is notably higher when DAN is administered intragastrically compared to subcutaneously. oup.comnih.gov This suggests that direct delivery to the liver via the portal circulation after absorption from the gastrointestinal tract enhances its carcinogenic effect in this organ.

Metabolic Activation: The carcinogenicity of DAN is linked to its metabolic activation by liver enzymes. Comparative studies have revealed that the microsomal fraction of the hamster liver possesses a significantly higher (approximately 10-fold) activity for metabolizing DAN into allyl alcohol compared to the liver of rats. oup.comnih.gov This metabolic pathway is considered an activation step for N-nitrosamines.

Genotoxicity: In vitro bacterial mutagenesis assays have further supported these findings, showing that hamster liver microsomes are more effective at activating DAN into mutagenic products than rat liver microsomes. nih.gov

Tumor Types: The primary type of liver neoplasm observed in hamsters following DAN administration is cholangioma, a tumor of the bile ducts. oup.com

These findings underscore the critical role of hepatic metabolism in the organ-specific carcinogenic action of this compound. The higher metabolic activation capacity in the hamster liver likely contributes to both the development of liver tumors after oral administration and the partial detoxification that reduces tumor incidence in the respiratory tract via this route.

Table 2: Evidence for this compound-Induced Liver Carcinogenesis An interactive data table summarizing findings related to hepatic effects.

| Finding | Species | Implication | Reference |

|---|---|---|---|

| Increased hepatic tumor incidence | Syrian Hamster | Higher carcinogenicity with intragastric vs. subcutaneous route | nih.gov, oup.com |

| ~10x higher microsomal metabolic activity | Syrian Hamster vs. Rat | More efficient metabolic activation in the hamster liver | nih.gov, oup.com |

| Higher mutagenic activity of liver microsomes | Syrian Hamster vs. Rat | Greater potential for genotoxicity in the hamster liver | nih.gov, |

| Predominant liver tumor type is cholangioma | Syrian Hamster | Specific targeting of bile duct cells | oup.com |

Experimental Models in Diallylnitrosamine Research

In Vivo Animal Models for Mechanistic Studies

In vivo animal models are indispensable for studying the complex interactions between a chemical substance and a whole biological system. They provide insights into organ-specific effects and metabolic processes that cannot be fully replicated in vitro.

Research into the biological effects of Diallylnitrosamine has utilized specific rodent models, with Syrian Golden Hamsters and various rat strains being prominent examples.

Syrian Golden Hamsters: This model has been central to this compound research. Studies have shown that administration of the compound to Syrian Golden Hamsters induces tumors primarily in the respiratory tract. uky.edunih.govresearchgate.net The nasal cavity, larynx, and trachea are the most frequently affected sites, with the nasal cavity epithelium being a principal target. uky.edunih.govmit.edu The types of neoplasms observed include adenocarcinomas, particularly in the posterior nasal region, and papillary polyps in the larynx and trachea. nih.govmit.edu Following intragastric administration, a higher incidence of hepatic tumors, specifically cholangiomas, has also been noted, suggesting a role of first-pass metabolism in the liver. uky.edumit.edunih.gov

Rat Strains: In contrast to the findings in hamsters, certain rat strains have been reported to be refractory to the carcinogenic effects of this compound. uky.eduresearchgate.netmit.edu Studies involving BD IX rats found that the compound failed to induce tumors. mit.edunih.gov Comparative metabolic investigations have also been conducted using Wistar rats to explore the mechanistic basis for these species-specific differences in response. uky.edunih.gov

Significant differences in the metabolic handling and carcinogenic response to this compound have been observed between Syrian Golden Hamsters and rats, highlighting the importance of interspecies comparative studies.

Metabolic studies revealed that a substantially greater proportion of orally administered this compound is exhaled by Wistar and BD IX rat strains (12-19%) compared to Syrian hamsters (2-4%). uky.edunih.gov Conversely, the recovery of the intact compound in urine was very low across species, though slightly higher in rats. nih.gov

Enzymatic activity in the liver also shows marked species differences. The activity of the liver microsomal fraction responsible for metabolizing this compound to Allyl alcohol is approximately 10 times higher in hamsters than in rats. uky.edunih.gov This metabolic pathway is considered a key activation step for N-nitrosamines. nih.gov No significant species-related differences were found in the metabolic activity of the cytosolic fraction. uky.edu Furthermore, pretreatment with enzyme inducers like phenobarbital (B1680315) resulted in a significant increase in enzyme activities in both Wistar and BD IX rats, whereas it did not influence these activities in hamsters. uky.edumit.edu These metabolic disparities are considered a key factor in the differential carcinogenicity observed between these species. uky.edu

Table 1: Comparative In Vivo Findings for this compound in Rodent Models

| Feature | Syrian Golden Hamster | Rat (Wistar, BD IX Strains) |

|---|---|---|

| Primary Tumor Sites | Respiratory Tract (Nasal Cavity, Larynx, Trachea), Liver uky.edunih.govmit.edu | Generally considered refractory to tumor induction uky.eduresearchgate.netmit.edu |

| Metabolism (Exhalation) | Low (2-4% of administered compound) uky.edunih.gov | High (12-19% of administered compound) uky.edunih.gov |

| Liver Microsomal Activity | ~10-fold higher than in rats uky.edunih.gov | Lower than in hamsters uky.edunih.gov |

| Response to Inducers | Microsomal enzyme activity not influenced by phenobarbital uky.edu | ~10-fold increase in enzyme activity after phenobarbital pretreatment uky.edu |

Rodent Models (e.g., Syrian Golden Hamsters, Rat Strains)

In Vitro Cellular and Subcellular Systems

In vitro systems, ranging from bacterial cells to complex mammalian tissue cultures, offer controlled environments to dissect specific cellular and molecular mechanisms without the complexities of a whole organism.

Bacterial reverse mutation assays, commonly known as the Ames test, are widely used to screen for the mutagenic potential of chemical compounds. nih.govre-place.be These tests utilize specific strains of Salmonella typhimurium and Escherichia coli that are engineered to be highly sensitive to mutagens. nih.govre-place.be Because many compounds like this compound require metabolic activation to become mutagenic, these assays are often performed with an external metabolic activation system, typically a liver microsomal fraction (S9). nih.gov

In comparative studies, the mutagenic potential of this compound has been evaluated using such bacterial assays. When liver microsomes from hamsters and rats were used for metabolic activation, the hamster liver microsomes were found to be twice as active in inducing mutations as those from BD IX rats. uky.edunih.gov This finding correlates with the higher metabolic activity and carcinogenicity observed in the hamster model. uky.edu

Mammalian cell cultures provide a more physiologically relevant system than bacteria for investigating genotoxicity in a human context.

Human Lymphoblasts: Studies have utilized diploid human lymphoblast cell lines, such as AHH-1 cells, to test the mutagenicity of this compound. mit.edu These suspension cell lines can be used to assess the ability of a compound to induce mutations in human cells. mit.educellculturecompany.com

HepaRG Cells: The human hepatoma cell line, HepaRG, is a valuable model in toxicology because, upon differentiation, it expresses a wide range of drug-metabolizing enzymes at levels comparable to primary human hepatocytes. diffundit.comnih.govsaibou.jp This makes it a suitable in vitro system for studying compounds like nitrosamines that require metabolic activation. researchgate.net While many nitrosamines have been studied in HepaRG cells, demonstrating the model's utility, the use of three-dimensional (3D) spheroid cultures of HepaRG cells is noted to possess even higher metabolic activity, potentially providing a more sensitive system for evaluating the genotoxicity of this chemical class. researchgate.netdiffundit.com

Isolated organ and tissue models bridge the gap between cell cultures and in vivo studies, allowing for the investigation of tissue-specific effects while maintaining cellular architecture and interactions. iworx.companlab.com

Cultured Human Bronchi: Research has pointed to the use of cultured human tissues, including the bronchus, to study the effects of nitrosamines. mit.edu Organ culture models of the human fetal trachea and bronchi have been successfully used to demonstrate the proliferative response of respiratory epithelium to other nitrosamines, establishing this as a relevant model for investigating the direct effects of such compounds on target respiratory tissues. nih.gov

Liver Perfusion: Liver perfusion is an ex vivo technique where the liver is maintained outside the body with a continuous supply of oxygenated fluid, allowing for the study of metabolic processes in a near-physiological state. mdpi.comfrontiersin.org This model is particularly useful for investigating the first-pass metabolism of compounds following oral administration. mdpi.com Given the evidence that this compound is partially metabolized in the liver after intragastric administration, the isolated perfused liver model represents a valuable tool for detailed mechanistic studies of its hepatic transformation. uky.eduqualiperf.de

Table 2: Summary of In Vitro

| Model Type | Specific Example(s) | Application in Nitrosamine (B1359907) Research | Key Findings/Relevance for this compound |

|---|---|---|---|

| Bacterial Mutagenesis | Salmonella typhimurium, Escherichia coli with S9 activation nih.gov | Screening for mutagenic potential. | Hamster liver S9 fraction shows higher metabolic activation capacity than rat liver S9. nih.gov |

| Mammalian Cell Culture | Human Lymphoblasts (AHH-1) mit.edu | Assessing mutagenicity in human cells. | This compound has been tested for mutagenicity in this system. mit.edu |

| HepaRG Cells researchgate.netdiffundit.com | Studying genotoxicity with human-relevant metabolic activation. | A key model for nitrosamine testing due to high metabolic competence. researchgate.net | |

| Isolated Tissue/Organ | Cultured Human Bronchi mit.edunih.gov | Investigating direct effects on target respiratory tissue. | Used to study nitrosamine effects on respiratory epithelium. mit.edunih.gov |

| Isolated Perfused Liver mdpi.com | Studying first-pass hepatic metabolism and function. | Relevant for investigating the metabolic fate of this compound in the liver. uky.edu |

Subcellular Fractions (e.g., Liver Microsomes, Cytosol S-9 fractions)

In vitro experimental models using subcellular fractions are fundamental for elucidating the metabolic pathways of xenobiotics like this compound. These systems isolate specific cellular components, allowing for detailed investigation of enzymatic processes that may lead to bioactivation or detoxification. The most commonly used fractions in this context are liver microsomes and the S-9 fraction.

Liver microsomes are vesicles derived from the endoplasmic reticulum, prepared by differential centrifugation of liver homogenate. They are a rich source of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) monooxygenase system. selvita.comwikipedia.org These enzymes are crucial for the oxidative metabolism of many compounds. nih.govnih.gov The S-9 fraction, or post-mitochondrial supernatant, is obtained by centrifuging a tissue homogenate at 9000g. wikipedia.org It contains both the microsomal and cytosolic (soluble) fractions of the cell. wikipedia.orgevotec.com This composition means the S-9 fraction possesses a broader range of enzymatic activities, including both Phase I (microsomal) and Phase II (cytosolic) enzymes, such as transferases. wikipedia.orgevotec.combioivt.com The use of these fractions allows researchers to study specific metabolic reactions, such as hydroxylation and dealkylation, in a controlled environment. selvita.comnih.gov

Research utilizing these subcellular fractions has provided significant insights into the species-specific metabolism of this compound. Studies have focused on quantifying the formation of metabolites to understand the enzymatic activity in different species and under various conditions. A key metabolic pathway for N-nitrosamines is α-hydroxylation, which is considered an activation step. In the case of this compound, this leads to the formation of allyl alcohol. nih.gov

Comparative studies between Syrian hamsters and rats, species that show different susceptibility to this compound's carcinogenic effects, have highlighted significant metabolic differences at the subcellular level. nih.gov For instance, the activity of the microsomal fraction of the hamster liver in metabolizing this compound to allyl alcohol is substantially higher—approximately 10 times—than that in rats. nih.gov However, no significant differences between the species were observed for the metabolic activity within the cytosolic fraction. nih.gov

Furthermore, investigations have explored the effects of enzyme inducers, such as phenobarbital (PB) and pregnenolone-16α-carbonitrile (PCN), on this compound metabolism. In Syrian hamsters, pretreatment with these inducers did not significantly alter the enzymatic activity of either microsomal or cytosolic fractions. nih.gov In contrast, in both Wistar and BD IX rat strains, pretreatment with phenobarbital led to a dramatic increase—approximately tenfold to seventeen-fold—in the metabolic activity of both subcellular fractions.

These findings are detailed in the tables below, which summarize the in vitro production of allyl alcohol from this compound by liver subcellular fractions from untreated and pretreated Syrian hamsters and two rat strains.

Table 1: In Vitro Metabolism of this compound to Allyl Alcohol in Liver Fractions of Untreated Animals

This table shows the rate of allyl alcohol formation from this compound in liver microsomes and cytosol S-10 fractions from untreated male Syrian hamsters, Wistar rats, and BD IX rats.

| Species/Strain | Liver Fraction | Allyl Alcohol Formation (nmol/mg protein/hr) |

| Syrian Hamster | Microsomes | 20.1 ± 7.2 |

| Cytosol (S-10) | 1.3 ± 0.5 | |

| Wistar Rat | Microsomes | 1.3 ± 0.8 |

| Cytosol (S-10) | 2.0 ± 0.9 | |

| BD IX Rat | Microsomes | 1.9 ± 0.7 |

| Cytosol (S-10) | 1.7 ± 0.6 | |

| Data sourced from Althoff et al., 1985. |

Table 2: In Vitro Metabolism of this compound to Allyl Alcohol in Liver Fractions of Pretreated Animals

This table presents the rate of allyl alcohol formation from this compound in liver microsomes and cytosol S-10 fractions from male Syrian hamsters, Wistar rats, and BD IX rats pretreated with either Phenobarbital (PB) or Pregnenolone-16α-carbonitrile (PCN).

| Species/Strain | Pretreatment | Liver Fraction | Allyl Alcohol Formation (nmol/mg protein/hr) |

| Syrian Hamster | PB | Microsomes | 22.5 ± 8.1 |

| Cytosol (S-10) | 1.4 ± 0.5 | ||

| PCN | Microsomes | 21.9 ± 7.9 | |

| Cytosol (S-10) | 1.2 ± 0.6 | ||

| Wistar Rat | PB | Microsomes | 14.2 ± 5.4 |

| Cytosol (S-10) | 34.1 ± 11.2 | ||

| PCN | Microsomes | 3.6 ± 1.1 | |

| Cytosol (S-10) | 5.8 ± 1.9 | ||

| BD IX Rat | PB | Microsomes | 12.8 ± 4.9 |

| Cytosol (S-10) | 25.4 ± 9.8 | ||

| PCN | Microsomes | 1.8 ± 0.7 | |

| Cytosol (S-10) | 1.9 ± 0.8 | ||

| Data sourced from Althoff et al., 1985. |

These in vitro studies using subcellular fractions demonstrate that both microsomal (Phase I) and cytosolic enzymes are involved in this compound metabolism. The significant quantitative differences in enzyme activity, particularly in the microsomal fraction, and the varied responses to enzyme inducers between species, provide a biochemical basis for the observed differences in carcinogenicity. nih.gov

Analytical Chemistry Methodologies in Diallylnitrosamine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating diallylnitrosamine from complex mixtures, a necessary step for accurate quantification and identification. marquette.edu Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal techniques employed in this field. archive.orgmanchester.ac.uk

Gas chromatography is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In one established GC method, this compound was analyzed using a Carbowax 4000 analytical column. dss.go.th The compound exhibited a specific retention time of 4.8 minutes under the documented conditions. dss.go.th For detection, this GC system has been coupled with both a flame ionization detector (FID) and a Coulson electrolytic conductivity detector (CECD), with the latter operated in the pyrolytic mode for enhanced selectivity towards nitrogen-containing compounds. dss.go.th

High-performance liquid chromatography (HPLC) serves as another powerful tool, especially for non-volatile or thermally unstable metabolites. archive.org While specific operational parameters for this compound are application-dependent, reverse-phase HPLC is commonly used for separating N-nitroso compounds. The separation is followed by detection using various methods, including mass spectrometry, which provides a robust platform for analyzing complex biological samples. archive.org

Table 1: Gas Chromatography Parameters for this compound Analysis This interactive table summarizes the reported conditions for the GC analysis of this compound.

| Parameter | Value/Description | Source |

|---|---|---|

| Technique | Gas Chromatography (GC) | dss.go.th |

| Analytical Column | Carbowax 4000 | dss.go.th |

| Retention Time | 4.8 minutes | dss.go.th |

| Detector 1 | Coulson Electrolytic Conductivity Detector (CECD) | dss.go.th |

| Detector 2 | Flame Ionization Detector (FID) | dss.go.th |

Spectrometric Methods for Identification and Structural Elucidation

Spectrometry is indispensable for the unambiguous identification and structural analysis of this compound and its related products. These methods provide detailed information on molecular weight, fragmentation patterns, and the nature of chemical bonds within the molecule.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is considered a definitive method for the positive identification of nitrosamines. oregonstate.edu This hyphenated technique leverages the separation power of GC and the high specificity of MS, which provides a unique mass spectrum for a given compound, acting as a molecular fingerprint.

In research settings, MS has been crucial for elucidating the structures of nitrosamine (B1359907) derivatives. For instance, the structures of certain compounds have been confirmed by creating their trifluoroacetate (B77799) derivatives and subsequently analyzing their mass spectra. oregonstate.edu This derivatization process can improve volatility and chromatographic behavior, leading to more reliable identification. Furthermore, mass spectrometry has been instrumental in the tentative identification of chlorinated dialkyl nitrosamines, which can form as nitrosation products. oregonstate.edu The identification of these adducts was supported by analyzing the distinct isotopic effects of chlorine atoms present in the mass spectra. oregonstate.edu

A highly specific detection method for N-nitroso compounds involves the use of a Thermal Energy Analyzer (TEA) detector, often used with a GC system. epa.gov The GC-TEA method is recognized for its acute sensitivity and selectivity for the nitrosyl moiety, making it one of the most promising techniques for analyzing N-nitroso compounds at very low concentrations. epa.gov

Table 2: Mass Spectrometry Approaches in this compound Research This interactive table outlines various mass spectrometry-based methods used for the analysis of this compound and its derivatives.

| Method | Application | Key Findings/Features | Source |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmatory identification of nitrosamines. | Provides reliable positive identification of individual nitrosamines. | oregonstate.edu |

| MS of Trifluoroacetate Derivatives | Structural confirmation. | Used to confirm the structures of related compounds. | oregonstate.edu |

| Mass Spectrometry of Adducts | Identification of reaction products. | Allowed tentative identification of chlorinated nitrosamines via chlorine isotope patterns. | oregonstate.edu |

| Gas Chromatography-Thermal Energy Analyzer (GC-TEA) | Highly sensitive and specific detection. | A selective method for analyzing heat-labile nitrosyl groups with high sensitivity. | epa.gov |

Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectrometry are used to characterize the chemical structure of this compound. NMR spectroscopy has been directly applied to this compound, with its spectrum used as a reference to help assign the more complex spectral resonances of other related nitrosamine compounds. oregonstate.edu

Infrared (IR) spectrometry is used to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation. For this compound (C₆H₁₀N₂O), IR analysis would focus on identifying the absorption bands corresponding to its key functional groups: the alkene C=C double bonds, the C-H bonds of the allyl groups, the C-N single bonds, and the N=O double bond of the nitroso group.

Table 3: Expected Infrared Absorption Bands for this compound Functional Groups This interactive table details the primary functional groups of this compound and their expected characteristic absorption ranges in an Infrared spectrum.

| Functional Group | Bond | Type of Vibration | Expected Absorption Range (cm⁻¹) |

|---|---|---|---|

| Alkene | =C-H | Stretch | 3100-3010 |

| C=C | Stretch | 1680-1640 | |

| Alkane | C-H | Stretch | 3000-2850 |

| Amine | C-N | Stretch | 1250-1020 |

| Nitroso | N=O | Stretch | 1600-1500 |

Mass Spectrometry Approaches for Metabolites and Adducts

Development of Novel Detection and Measurement Assays

The development of highly sensitive and specific analytical methods is crucial for detecting trace levels of nitrosamines. While many standard methods exist, advancements focus on improving specificity and lowering detection limits. A significant development in this area was the creation of the Thermal Energy Analyzer (TEA) specifically for nitrosamine detection. epa.gov

The GC-TEA method stands out for its high degree of specificity to the heat-labile nitrosyl group. epa.gov This technique offers a distinct advantage over less specific detectors like FID, as it selectively responds to N-nitroso compounds, thereby minimizing interference from other co-eluting substances in a complex sample matrix. The sensitivity of this method is notable, with the potential for direct injection analysis of solutions containing less than 1 ng/mL of N-nitroso compounds. epa.gov Due to its high specificity and sensitivity, the GC-TEA was considered a leading candidate for a universally accepted technique for nitrosamine analysis. epa.gov

Environmental Fate and Degradation Research of Diallylnitrosamine

Biodegradation Pathways and Microbial Involvement

Biodegradation, the breakdown of organic substances by microorganisms, is a significant process in the environmental degradation of many pollutants, including nitrosamines acs.org. A variety of common intestinal and environmental bacteria have demonstrated the ability to degrade nitrosamines, although the degradation rates can differ substantially between compounds and bacterial species portlandpress.comnih.gov.

The primary mechanism for bacterial degradation of nitrosamines involves enzymatic action researchgate.net. Specific isozymes of the cytochrome P-450 (CYP) dependent mixed-function oxidase system are known to metabolize nitrosamines efpia.euasm.orgnih.gov. This metabolic activation can proceed via two main routes:

α-Hydroxylation: An initial hydroxylation at the carbon atom adjacent to the nitroso group. This forms an unstable intermediate that decomposes, breaking down the original molecule researchgate.netasm.org.

Denitrosation: The direct removal of the nitroso group (N=O) from the amine, which can lead to less harmful byproducts asm.org.

Studies on N-nitrosodimethylamine (NDMA) have shown that its biodegradation can be a cometabolic process, where the bacteria require a primary growth substrate, such as propane (B168953) or methane, to produce the necessary enzymes for degrading the nitrosamine (B1359907) acs.orgasm.orgiwaponline.com. The end products of nitrosamine biodegradation can include the parent secondary amine and nitrite (B80452) ions, or further breakdown to formaldehyde, which can eventually be mineralized to carbon dioxide and water portlandpress.comnih.govasm.org.

Table 2: Microbial Degradation of Various Nitrosamines

| Nitrosamine(s) | Microorganism(s) | Degradation Pathway/Efficiency | Reference(s) |

|---|---|---|---|

| Diphenylnitrosamine, Dimethylnitrosamine | E. coli, Lactobacilli | Degraded to parent amine and nitrite. Diphenylnitrosamine degraded faster than Dimethylnitrosamine. | portlandpress.comnih.gov |

| NDMA | Rhodococcus ruber ENV425 (propanotroph) | Cometabolic degradation via α-hydroxylation and denitrosation pathways. | asm.org |

| NDMA | Pseudomonas mendocina KR1 | Cometabolism. | iwaponline.com |

| NMEA, NDPA, Npyr, NPip, NDBA | Bacillus sp. LT1C | Removal ratios of 23.6% to 51.2% in 10 days at low concentrations (200 ng/L). | iwaponline.com |

Abiotic Degradation Mechanisms (e.g., Photolysis)

Abiotic degradation involves non-biological processes, with photolysis—degradation by light—being the most significant pathway for nitrosamines in the environment nih.govnoack-lab.com. Nitrosamines are susceptible to photolysis because they absorb light in the ultraviolet (UV) spectrum, with absorption peaks typically around 230 nm and 340 nm capes.gov.broak.go.kroak.go.kr.

This process can be very rapid. In sunlit surface waters, the half-lives of some nitrosamines have been measured to be in the range of 6 to 11 minutes capes.gov.br. In the atmosphere, the photolytic half-life is estimated to be between 30 and 60 minutes under normal conditions epa.gov. This rapid photodegradation explains why nitrosamines are considered short-lived in the air and in the upper layers of water bodies exposed to sunlight acs.org.

However, the efficiency of photolysis is influenced by several environmental factors. The presence of natural organic matter or other dissolved substances in water can have a screening effect, blocking UV light and reducing the degradation rate acs.orgcapes.gov.br. The pH of the water also plays a role; studies on N-nitrosodibutylamine (NDBA) and N-nitrosopyrrolidine (NPYR) demonstrated that a lower pH (acidic conditions) is more favorable for their photolytic degradation oak.go.kr. The primary products of aqueous photolysis are typically nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻) ions researchgate.netoak.go.kr. In contrast to photolysis, hydrolysis is not considered a significant abiotic degradation mechanism for nitrosamines in natural waters capes.gov.br.

Table 3: Photodegradation Rates of Various Nitrosamines

| Compound | Condition | Measured Half-Life / Rate | Reference(s) |

|---|---|---|---|

| Nitrosamines (general) | Atmosphere (sunlight) | 30 - 60 minutes | epa.gov |

| Various Nitrosamines | Aqueous solution (sunlight) | 6 - 11 minutes | capes.gov.br |

| N-nitrosodibutylamine (NDBA) | Aqueous solution (UV lamp, pH 2-10) | Rate constant: 3.26 x 10⁻² to 5.08 x 10⁻³ L/W-min | oak.go.kroak.go.kr |

| N-nitrosopyrrolidine (NPYR) | Aqueous solution (UV lamp, pH 2-10) | Rate constant: 1.14 x 10⁻² to 2.80 x 10⁻³ L/W-min | oak.go.kroak.go.kr |

Advanced Research Directions and Future Perspectives on Diallylnitrosamine

Computational Toxicology and In Silico Modeling for Mechanistic Prediction

Computational toxicology and in silico modeling represent a paradigm shift in predicting the toxic effects of chemical compounds like diallylnitrosamine, offering faster, cost-effective, and ethically sound alternatives to traditional animal testing. ca.govnih.govnih.gov These methods are pivotal for early-stage hazard identification and for understanding the molecular-level interactions that drive toxicity. ca.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology. nih.govnih.gov These mathematical models correlate a molecule's chemical structure with its biological activity. nih.gov For N-nitroso compounds, including this compound, QSAR models have been developed to predict acute oral toxicity. mdpi.com One such study, which included this compound, successfully created a model to predict the -logLD50 values based on molecular descriptors. mdpi.com These models can help prioritize chemicals for further testing and guide the synthesis of less toxic analogues. nih.gov

Future research in this area will likely focus on developing more sophisticated QSAR models that can predict a wider range of toxicological endpoints beyond acute toxicity, such as carcinogenicity and organ-specific toxicity. The integration of machine learning and artificial intelligence algorithms is expected to enhance the predictive power of these models. nih.goveuropa.eu Furthermore, expert systems, which are knowledge-based software that encapsulate toxicological information in a set of rules, will continue to be refined for more accurate predictions of this compound's carcinogenic potential. nih.gov The consensus approach, which pools predictions from multiple in silico tools, is also gaining traction to improve reliability. nih.gov

| Compound | CAS No. | Experimental -log(LD50) | Predicted -log(LD50) |

|---|---|---|---|

| This compound | 16338-97-9 | 3.10 | 3.20 |

| Dipentylnitrosamine | 13256-06-9 | 2.76 | 2.72 |

Integration of Omics Technologies (e.g., Genomics, Metabolomics) in Mechanistic Studies

The "omics" revolution, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to unravel the complex biological mechanisms of this compound toxicity. marquette.edu These high-throughput technologies provide a holistic view of the molecular changes within a biological system following chemical exposure. marquette.edu

Genomics can identify genetic polymorphisms that may confer susceptibility to this compound-induced carcinogenesis. nih.gov Understanding how genetic variations in metabolic enzymes or DNA repair pathways influence an individual's response to this compound is a critical area for future research.

Transcriptomics , through techniques like RNA-sequencing, can reveal changes in gene expression profiles in response to this compound exposure. nih.govmanchester.ac.uknih.gov This can help identify key signaling pathways that are perturbed by the compound, leading to adverse outcomes. nih.gov For instance, a transcriptomic analysis could pinpoint the upregulation of genes involved in oxidative stress or cell proliferation, providing mechanistic insights.

Metabolomics involves the comprehensive analysis of small-molecule metabolites in a biological system. nih.gov This can provide a snapshot of the metabolic state of a cell or organism and identify biomarkers of this compound exposure and effect. nih.govnih.govnih.gov Future metabolomics studies on this compound could elucidate its metabolic pathways, identify novel reactive metabolites, and uncover downstream metabolic perturbations. nih.gov

The true power of omics technologies lies in their integration. A multi-omics approach, combining data from genomics, transcriptomics, and metabolomics, can provide a systems-level understanding of this compound's mechanism of action. marquette.edu For example, correlating specific gene expression changes (transcriptomics) with alterations in metabolite profiles (metabolomics) can help to construct and validate the metabolic pathways involved in this compound's bioactivation and detoxification.

Development of Advanced In Vitro Models for Bioactivation and Genotoxicity

Advanced in vitro models are emerging as powerful tools to study the bioactivation and genotoxicity of chemicals like this compound in a more physiologically relevant context than traditional 2D cell cultures. nih.govresearchgate.netresearchgate.net These models, which include 3D cell cultures and organ-on-a-chip systems, better mimic the complex architecture and cell-cell interactions of native tissues. nih.govnih.govaltex.org

Recent studies have highlighted the utility of 3D spheroid cultures of human liver cells, such as HepaRG cells, for assessing the genotoxicity of nitrosamines. nih.govresearchgate.net These 3D models exhibit higher metabolic enzyme activity, particularly cytochrome P450 enzymes, which are crucial for the metabolic activation of many nitrosamines. nih.gov As a result, 3D HepaRG spheroids have shown greater sensitivity in detecting the DNA-damaging potential of a range of nitrosamines compared to their 2D monolayer counterparts. nih.govresearchgate.net In one study, all eight tested nitrosamines induced DNA damage in 3D spheroids, while only three were positive in 2D cultures. nih.gov

Future research will focus on the broader application and refinement of these advanced in vitro models for this compound testing. This includes the development of multi-organ-on-a-chip platforms to study the interplay between different organs in this compound metabolism and toxicity. The integration of high-throughput screening methods with these models will also accelerate the pace of toxicological assessment. nih.gov

| Nitrosamine (B1359907) Compound | Genotoxicity in 2D HepaRG Cells (Comet Assay) | Genotoxicity in 3D HepaRG Spheroids (Comet Assay) |

|---|---|---|

| N-nitrosodibutylamine (NDBA) | Positive | Positive |

| N-nitrosodiethylamine (NDEA) | Positive | Positive |

| N-nitrosodimethylamine (NDMA) | Positive | Positive |

| N-nitroso-N-methyl-4-aminobutyric acid (NMBA) | Negative | Positive |

| N-nitrosomethylphenylamine (NMPA) | Negative | Positive |

| N-cyclopentyl-4-nitrosopiperazine (CPNP) | Negative | Positive |

| N-nitrosodiisopropylamine (NDIPA) | Negative | Positive |

| N-nitrosoethylisopropylamine (NEIPA) | Negative | Positive |

Data adapted from a study assessing DNA damage after 24-hour treatment. nih.gov

Comparative Mechanistic Studies with Analogous Nitrosamines

Comparative studies with structurally similar nitrosamines are crucial for understanding the specific mechanistic features of this compound. researchgate.net By comparing its toxicological profile to that of well-studied analogues like N-nitrosodiethylamine (DEN) and N-nitrosodimethylamine (NDMA), researchers can identify unique properties related to its diallyl structure. mit.edunih.gov

Metabolic studies have shown that the metabolic activation of nitrosamines, a key step in their carcinogenicity, can vary significantly between different analogues. nih.govaltex.org For instance, the rate of α-hydroxylation, a primary bioactivation pathway, differs between this compound and other nitrosamines like nitrosodipropylamine. nih.gov While α-oxidation is a critical activation step for many nitrosamines, the fact that this compound is also metabolized via this pathway but has been reported as non-carcinogenic in some rat studies suggests that this mechanism alone does not determine tumorigenicity. nih.gov

Future comparative research should focus on a systematic evaluation of a range of toxicological endpoints, including DNA adduct formation, mutagenicity, and carcinogenicity, across a panel of analogous nitrosamines. europa.eunih.gov Investigating species-specific differences in metabolism and toxicity between this compound and its analogues is also a key research direction. nih.gov For example, studies have shown that the hamster nasal mucosa metabolizes DEN more effectively than rat nasal mucosa, correlating with its organ-specific carcinogenicity. nih.gov Similar comparative studies for this compound could elucidate its target organ specificity.

Exploration of this compound in Context of Broader Chemical Carcinogenesis Paradigms

Understanding the carcinogenicity of this compound requires placing it within the broader paradigms of chemical carcinogenesis. scielo.br This field has established that cancer development is a multi-stage process, typically involving initiation, promotion, and progression. scielo.br Chemical carcinogens are often classified as either genotoxic or non-genotoxic based on their mechanism of action. nih.goviarc.fr

This compound, like many other nitrosamines, is considered a genotoxic carcinogen. europa.eu This means it requires metabolic activation to form reactive electrophilic intermediates that can bind to DNA, forming DNA adducts. nih.gov These adducts, if not repaired, can lead to mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, thereby initiating the process of carcinogenesis. scielo.br Studies have shown that this compound can induce tumors in various tissues in animal models, such as squamous cell papilloma in the nasal cavity of rats. nih.gov

Q & A

Q. Q1: What are the optimal analytical techniques for detecting and quantifying diallylnitrosamine in biological samples, and how can method validation ensure reliability?

Methodological Answer :

- Analytical Techniques : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their high sensitivity for nitrosamine detection. These methods are recommended for trace-level quantification .

- Validation Criteria : Include specificity, linearity, accuracy (recovery studies), precision (intra-day and inter-day variability), and limits of detection/quantification. Cross-validate results with orthogonal methods (e.g., NMR for structural confirmation) to address potential matrix interferences .

Q. Q2: How should experimental designs be structured to assess this compound’s acute toxicity in preclinical models?

Methodological Answer :